molecular formula C18H25N3O2 B6500973 N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014027-06-5

N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B6500973
CAS No.: 1014027-06-5
M. Wt: 315.4 g/mol
InChI Key: CDYBELSLJZGYJM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as 4-butylphenyl-3-ethoxy-1-ethylpyrazole-4-carboxamide or 4-BEPEPCA, is a novel compound with potential applications in a variety of scientific fields, including drug design, organic synthesis, and biochemistry. This compound is a derivative of pyrazole and has a unique structure and properties that make it a valuable tool for research.

Scientific Research Applications

4-BEPEPCA has a wide range of potential applications in scientific research. It can be used as a tool for drug design, allowing researchers to study the structure-activity relationships of different compounds. It can also be used as a building block for the synthesis of more complex molecules. Additionally, 4-BEPEPCA has potential applications in biochemistry, as it can be used to study the interactions between proteins and other molecules.

Mechanism of Action

The mechanism of action of 4-BEPEPCA is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules to modify their activity. For example, it is thought to interact with enzymes to inhibit their activity, or to interact with receptors to activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BEPEPCA are not yet fully understood. However, in vitro studies have shown that 4-BEPEPCA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

4-BEPEPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a unique structure that makes it a valuable tool for research. Additionally, it is relatively stable and can be stored for extended periods of time. However, the compound is not yet fully understood and its effects on living organisms are not yet known, so caution should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research on 4-BEPEPCA. Further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug design and organic synthesis. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and conditions. Finally, research could be conducted to explore its potential as a tool for studying the structure-activity relationships of different compounds.

Synthesis Methods

4-BEPEPCA is synthesized through a multi-step reaction process. The starting material is 4-butylphenol, which is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ethoxy-substituted pyrazole. The product is then reacted with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of an acid, such as hydrochloric acid, to form the desired 4-BEPEPCA.

Properties

IUPAC Name

N-(4-butylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-7-8-14-9-11-15(12-10-14)19-17(22)16-13-21(5-2)20-18(16)23-6-3/h9-13H,4-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBELSLJZGYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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